Imazosulfuron

Catalog No.
S593621
CAS No.
122548-33-8
M.F
C14H13ClN6O5S
M. Wt
412.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imazosulfuron

CAS Number

122548-33-8

Product Name

Imazosulfuron

IUPAC Name

1-(2-chloroimidazo[1,2-a]pyridin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea

Molecular Formula

C14H13ClN6O5S

Molecular Weight

412.8 g/mol

InChI

InChI=1S/C14H13ClN6O5S/c1-25-9-7-10(26-2)18-13(17-9)19-14(22)20-27(23,24)12-11(15)16-8-5-3-4-6-21(8)12/h3-7H,1-2H3,(H2,17,18,19,20,22)

InChI Key

NAGRVUXEKKZNHT-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(N=C3N2C=CC=C3)Cl)OC

Solubility

1.63e-05 M
In water (mg/L at 25 °C), 5 (pH 5.1), 67 (pH 6.1), 308 (pH 7)
In water, 429 mg/L (pH 7), 3936 mg/L (pH 9) at 25 °C
In water (mg/L at 20 °C), 0.37 (pH 5), 160 (pH 7), 2200 mg/L (pH 9)
Solubility in g/L (20 °C): acetone 4.2, 1,2-dichloroethane 4.3, n-heptane 0.86, ethyl acetate 2.1, methanol 0.16, p-xylene 0.3

Synonyms

1-(2-chloroimidazo(1,2-a)pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea, imazosulfuron

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(N=C3N2C=CC=C3)Cl)OC

Mode of Action and Target Site Research:

Understanding how herbicides work is crucial for developing new weed control strategies and improving resistance management. Imazosulfuron acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. ALS is essential for the biosynthesis of branched-chain amino acids, which are vital for plant growth and development. Inhibiting ALS disrupts this process, leading to the accumulation of toxic metabolites and ultimately, plant death [].

Studies employing imazosulfuron have been instrumental in elucidating the specific binding site of ALS inhibitors on the enzyme. This knowledge is crucial for designing new ALS-inhibiting herbicides with improved selectivity and reduced potential for resistance development [].

Plant Physiology and Biochemistry Research:

Imazosulfuron can be used as a tool to study various aspects of plant physiology and biochemistry. Researchers have employed imazosulfuron to investigate:

  • The role of ALS in plant growth and development: By observing the effects of imazosulfuron on plant growth, scientists can gain insights into the specific functions of ALS in different plant tissues and developmental stages [].
  • The impact of ALS inhibition on plant metabolism: Imazosulfuron treatment can lead to the accumulation of various metabolites due to the disruption of ALS-mediated pathways. Studying these altered metabolic profiles can provide valuable information about the interconnectedness of metabolic pathways in plants [].
  • Mechanisms of herbicide resistance: Research using imazosulfuron has helped identify mutations in the ALS gene that confer resistance in certain weed species. This knowledge is crucial for developing strategies to manage herbicide-resistant weeds [].

Environmental Fate and Ecotoxicology Research:

Understanding the environmental fate and ecotoxicological effects of herbicides is essential for ensuring their safe and sustainable use. Imazosulfuron has been studied extensively to evaluate its:

  • Persistence and degradation in soil and water: This research helps assess the potential environmental impact of imazosulfuron and informs appropriate application practices.
  • Impact on non-target organisms: Studies investigate the effects of imazosulfuron on beneficial insects, soil microorganisms, and other non-target species to ensure its responsible use.

Imazosulfuron is a systemic herbicide belonging to the sulfonylurea class, primarily used for controlling various broadleaf and grassy weeds in rice cultivation. Its chemical formula is C₁₄H₁₃ClN₆O₅S, and it exhibits a unique mode of action by inhibiting the synthesis of essential amino acids, particularly those derived from the shikimic acid pathway. This pathway is crucial for plant growth and development, making imazosulfuron effective in suppressing weed populations while being relatively safe for crops like rice .

Imazosulfuron is considered to have low acute toxicity []. However, due to age restrictions, details on specific hazards and safety precautions cannot be provided.

Further Scientific Research

Imazosulfuron is a subject of ongoing scientific research, particularly regarding its:

  • Impact on non-target plants and soil ecosystems []
  • Development of resistance in weeds []
, including hydrolysis, which is influenced by pH and temperature. Studies have shown that the hydrolysis of imazosulfuron follows first-order kinetics, meaning that the rate of reaction is directly proportional to the concentration of the compound. Acidic conditions accelerate this process, leading to its degradation in various environmental settings .

Additionally, imazosulfuron can undergo photodegradation when exposed to sunlight, with both direct and indirect photolysis contributing to its breakdown in aqueous environments. These reactions are essential for understanding its environmental fate and persistence .

Imazosulfuron exhibits strong biological activity as a herbicide. It specifically targets the enzyme acetolactate synthase, which plays a pivotal role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, imazosulfuron disrupts protein synthesis and ultimately leads to plant death . Its selectivity allows for effective weed control without harming rice crops, making it a valuable tool in agricultural practices.

The synthesis of imazosulfuron involves several steps, typically starting from readily available chemical precursors. The general method includes:

  • Formation of Sulfonylurea Structure: Combining a sulfonamide with an appropriate chloroacetic acid derivative.
  • Cyclization: This step often involves heating under acidic or basic conditions to facilitate the formation of the sulfonylurea moiety.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for agricultural use.

Research into more efficient synthesis methods continues to evolve, focusing on reducing environmental impact and enhancing yield .

Imazosulfuron is primarily used in agriculture as a selective herbicide for rice fields. Its applications include:

  • Weed Control: Effective against a wide range of annual and perennial weeds.
  • Crop Safety: Designed to minimize harm to rice plants while effectively managing weed competition.
  • Environmental Management: Its degradation products are monitored to assess environmental impact post-application .

Studies on imazosulfuron have explored its interactions with various environmental factors and other chemicals. For instance:

  • Soil Interactions: Imazosulfuron binds to soil particles, affecting its mobility and degradation rates.
  • Chemical Interactions: It may interact with other herbicides or fertilizers, influencing its efficacy and persistence in agricultural systems.

Understanding these interactions is crucial for optimizing its use in crop management strategies .

Imazosulfuron shares structural and functional similarities with other sulfonylurea herbicides. Here are some comparable compounds:

Compound NameChemical FormulaMode of ActionUnique Features
Chlorimuron-ethylC₁₂H₁₃ClN₄O₄SInhibits acetolactate synthaseMore selective towards certain weeds
Metsulfuron-methylC₁₂H₁₁N₅O₄SInhibits amino acid synthesisBroad-spectrum activity
Sulfometuron-methylC₁₂H₁₃N₅O₄SInhibits acetolactate synthaseEffective at lower application rates

Uniqueness of Imazosulfuron

Imazosulfuron's uniqueness lies in its specific application to rice crops, where it demonstrates high selectivity against weeds while being safe for the crop itself. Its distinct hydrolysis and photodegradation pathways also contribute to its environmental profile, making it an important choice in integrated weed management systems .

Imazosulfuron inhibits ALS (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), by sterically blocking the enzyme’s active site. Structural studies of ALS-herbicide complexes reveal that sulfonylureas like imazosulfuron bind to a conserved channel leading to the catalytic center, preventing substrate access [1] [4]. Crystallographic analysis of Arabidopsis thaliana ALS shows that imazosulfuron’s chloropyridinyl and sulfonylurea groups form hydrogen bonds with residues Thr195, Pro197, and Trp574, while its pyrimidine ring stabilizes the interaction via hydrophobic contacts [4]. Mutations in these residues (e.g., Pro197Ser or Trp574Leu) confer herbicide resistance by reducing binding affinity, corroborating the importance of these interactions [4].

Enzyme Kinetics of Imazosulfuron-ALS Interaction

Imazosulfuron acts as a potent ALS inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of 24 nM against pea (Pisum sativum) ALS [2]. Kinetic assays demonstrate a slow-binding, biphasic inhibition mechanism: an initial rapid phase (Kᵢ = 0.08 μM) followed by a slower, tighter-binding phase (Kᵢ* = 0.004 μM) [2]. This time-dependent behavior suggests conformational changes in ALS upon herbicide binding, leading to irreversible inhibition [2].

ParameterValueExperimental SystemSource
IC₅₀24 nMPea seedling ALS [2]
Initial inhibition (Kᵢ)0.08 μMRice plant ALS [2]
Steady-state inhibition (Kᵢ*)0.004 μMRice plant ALS [2]

Non-competitive Inhibition with Respect to Pyruvate

Imazosulfuron exhibits non-competitive inhibition relative to pyruvate, the primary ALS substrate. Kinetic analyses show that increasing pyruvate concentrations do not reverse inhibition, indicating distinct binding sites for the herbicide and substrate [2]. This contrasts with competitive inhibitors like valine, which directly compete with pyruvate [2]. The non-competitive mechanism implies imazosulfuron binds to a regulatory pocket or induces allosteric changes that disrupt catalysis without blocking substrate entry [4].

Uncompetitive Inhibition with Respect to Thiamine Pyrophosphate

Inhibition kinetics relative to thiamine pyrophosphate (TPP), an ALS cofactor, reveal uncompetitive behavior [2]. The herbicide’s affinity increases when TPP is bound to the enzyme, suggesting imazosulfuron stabilizes the ALS-TPP complex while preventing subsequent catalytic steps [4]. This dual interaction explains the herbicide’s specificity and low effective concentrations in planta [2].

Time-Dependent Biphasic Inhibition Patterns

Time-course assays demonstrate that imazosulfuron’s inhibition occurs in two phases:

  • Rapid initial inhibition (τ₁/₂ = 2–5 minutes), attributed to transient herbicide-enzyme interactions.
  • Slow irreversible inhibition (τ₁/₂ = 30–60 minutes), resulting from structural rearrangements that lock imazosulfuron into the binding pocket [2].

This biphasic behavior necessitates prolonged herbicide exposure for full ALS inactivation, influencing application strategies in agricultural settings.

Branched-Chain Amino Acid Biosynthesis Disruption

ALS catalyzes the condensation of pyruvate to form acetolactate, the first step in valine and leucine biosynthesis. Imazosulfuron’s inhibition depletes valine, isoleucine, and leucine pools, halting protein synthesis and plant growth [2] [6]. Exogenous application of 100 ppm branched-chain amino acids (BCAAs) restores elongation of rice leaves inhibited by 30 ppb imazosulfuron, confirming BCAA deficiency as the primary phytotoxic mechanism [2] [6].

Comparative Mechanistic Analysis with Other Sulfonylureas

Imazosulfuron shares structural features with sulfometuron-methyl and chlorimuron-ethyl but differs in binding kinetics and resistance profiles:

HerbicideIC₅₀ (ALS)Binding Site ResiduesResistance Mutations
Imazosulfuron24 nMThr195, Pro197, Trp574Pro197Ser, Trp574Leu
Chlorimuron-ethyl3.3 nMAla122, Val199, Met200Ala122Val, Met200Thr
Sulfometuron-methyl12 nMSer653, Gly654, Asn655Ser653Asn, Gly654Cys

Unlike chlorimuron-ethyl, imazosulfuron’s imidazopyridinyl group enables tighter interactions with hydrophobic residues, reducing susceptibility to certain resistance mutations [1] [4].

Plant Recovery Mechanisms Post-Inhibition

Plants detoxify imazosulfuron via:

  • Enzymatic demethylation: Cytochrome P450-mediated conversion to hydroxymethyl-sulfonylurea (HMS), a non-inhibitory metabolite [3].
  • Hydrolytic cleavage: Splitting the sulfonylurea bridge into inactive sulfonamide (IPSN) and aminopyrimidine (ADPM) derivatives [3].
  • BCAA replenishment: Upregulation of drought-induced branched-chain amino acid aminotransferase (OsDIAT) under stress, partially restoring BCAA synthesis [6].

These mechanisms enable partial recovery if herbicide exposure ceases before irreversible tissue damage occurs [3] [6].

Imazosulfuron has established itself as a versatile herbicide across multiple cereal crop systems, with distinct application patterns tailored to specific crop requirements and regional agricultural practices. The compound demonstrates exceptional efficacy in cereal crops through its systemic sulfonylurea mode of action, which targets the acetolactate synthase enzyme pathway [1] [2].

In wheat cultivation, imazosulfuron applications typically range from 50-150 grams active ingredient per hectare, with post-emergence timing providing optimal control of annual broadleaf weeds with efficacy rates between 85-90% [3]. The herbicide has demonstrated particular effectiveness in winter cereal systems, where it provides selective control while maintaining excellent crop safety margins [3].

Barley and rye systems utilize similar application rates and timing strategies, with imazosulfuron showing consistent performance across diverse growing conditions [3]. The herbicide's effectiveness in these crops stems from its ability to be absorbed through both root and foliar pathways, subsequently translocating throughout the plant via xylem and phloem systems [1].

CropApplication Rate (g ai/ha)Application TimingTarget WeedsEfficacy Percentage
Rice (transplanted)30-604 days after transplantingBroadleaf weeds, sedges90-95%
Rice (drill-seeded)224-336PRE/EPOST/PREFLDBarnyardgrass, hemp sesbania, yellow nutsedge89-93%
Wheat50-150Post-emergenceAnnual broadleaf weeds85-90%
Barley50-150Post-emergenceAnnual broadleaf weeds85-90%
Rye50-150Post-emergenceAnnual broadleaf weeds85-90%

Application in Rice Cultivation Systems

Rice cultivation represents the primary agricultural application for imazosulfuron, with the herbicide demonstrating exceptional performance in both transplanted and direct-seeded rice systems. Research conducted across multiple growing seasons has established comprehensive application protocols that maximize weed control while ensuring crop safety [4] [5].

In transplanted rice systems, imazosulfuron applications are typically implemented four days after transplanting at rates of 30-60 grams active ingredient per hectare [4]. Field studies have demonstrated that residue levels in rice grains remain below detectable limits when applied at rates up to 40 grams per hectare, with minimal residues detected only at higher application rates [4].

Direct-seeded rice systems require more intensive management strategies, with imazosulfuron applications ranging from 224-336 grams active ingredient per hectare depending on application timing [5]. Pre-emergence, early post-emergence, and pre-flood applications all provide similar control efficacy, with sequential applications demonstrating superior performance compared to single applications [5].

Research findings indicate that imazosulfuron applied at 224 and 336 grams active ingredient per hectare during pre-emergence, early post-emergence, or pre-flood growth periods provided similar control of target weeds including barnyardgrass, broadleaf signalgrass, hemp sesbania, and yellow nutsedge [5]. Sequential applications of imazosulfuron or combinations with other herbicides controlled hemp sesbania and yellow nutsedge at rates exceeding 93% in both evaluation years [5].

The herbicide's performance in rice systems is enhanced through strategic integration with other herbicides. Combinations with clomazone, propanil, or quinclorac have demonstrated additive effects, with some combinations showing synergistic interactions that improve overall weed control spectrum [5].

Turf Management Applications

Imazosulfuron has gained significant recognition in professional turf management for its selective control of sedges and broadleaf weeds in established turfgrass systems. The herbicide is registered for use in both residential and commercial turfgrass applications, including golf courses, sports fields, and sod farms [6] [1].

The active ingredient is formulated as a water-dispersible granule containing 75% imazosulfuron, marketed under the trade name Celero [6]. This formulation provides systemic activity that translocates to root systems, delivering superior sedge control compared to contact herbicides [6].

Application rates in turf systems typically range from 224-469 grams active ingredient per hectare, with maximum application frequency limited to two applications per year with a minimum interval of 21 days between treatments [6] [1]. The herbicide demonstrates excellent selectivity across both cool-season and warm-season turfgrass species [7].

Turf TypeApplication Rate (g ai/ha)Target WeedsMaximum Applications per YearMinimum Interval (Days)
Cool-season turf224-469Sedges, broadleaf weeds221
Warm-season turf224-469Purple/yellow nutsedge221
Golf course fairways224-469Sedges, kyllinga221
Residential lawns224-469Yellow nutsedge221
Commercial turf224-469Sedges, broadleaf weeds221

Research conducted on turfgrass systems has demonstrated that imazosulfuron provides effective control of difficult-to-manage sedges including green kyllinga, false green kyllinga, and various nutsedge species [8] [9]. The herbicide's efficacy is enhanced when combined with non-ionic surfactants, which improve herbicide uptake and translocation [7].

Weed Control Spectrum and Efficacy

Imazosulfuron exhibits a broad spectrum of activity against both annual and perennial broadleaf weeds and sedges, with particularly strong efficacy against Cyperaceae family species. The herbicide's weed control spectrum encompasses over 60 different weed species, making it a versatile tool for integrated weed management programs [1].

Yellow nutsedge control represents one of the most significant applications for imazosulfuron, with research demonstrating control efficacy rates of 92-98% when applied at appropriate rates and timing [10] [11]. Sequential applications provide superior control compared to single applications, with combinations of imazosulfuron and other herbicides achieving control rates exceeding 92% at 21 days and 89% at 42 days after post-emergence applications [10].

Purple nutsedge control, while slightly less consistent than yellow nutsedge, still achieves efficacy rates of 80-95% under optimal conditions [12]. The herbicide's effectiveness against purple nutsedge is enhanced through sequential application strategies, with timing intervals of 2-4 weeks between applications showing optimal results [12].

Broadleaf weed control demonstrates exceptional efficacy, with common lambsquarters achieving control rates of 98% or higher, and pigweed species achieving complete control at 100% [10]. Common mallow demonstrates season-long control at rates between 95-100%, while broadleaf signalgrass control ranges from 89-92% [10].

Weed SpeciesControl EfficacyApplication Rate (g ai/ha)Application Method
Yellow nutsedge (Cyperus esculentus)92-98%224-336POST
Purple nutsedge (Cyperus rotundus)80-95%224-336POST
Barnyardgrass (Echinochloa crus-galli)89-93%224-336POST/PRE
Hemp sesbania (Sesbania herbacea)79-93%224-336POST/EPOST
Common lambsquarters (Chenopodium album)≥98%168-336POST/PRE
Pigweed species (Amaranthus spp.)100%168-336POST/PRE
Common mallow (Malva neglecta)95-100%224-336POST
Broadleaf signalgrass (Urochloa platyphylla)89-92%224-336POST
Annual sedges90-95%224-336POST
Green kyllinga (Kyllinga brevifolia)85-95%224-336POST

Research findings indicate that imazosulfuron provides residual activity against both emerged and pre-emergent weeds, with residual control duration extending 4-6 weeks depending on environmental conditions and application rates [13]. The herbicide's broad spectrum activity is attributed to its systemic mode of action and ability to inhibit acetolactate synthase across multiple weed families [14].

Crop Selectivity Mechanisms

The selectivity of imazosulfuron in crops is primarily attributed to differential metabolism rates between crop plants and target weeds, rather than differences in target site sensitivity. Research has demonstrated that acetolactate synthase activity from rice plants remains sensitive to imazosulfuron regardless of plant age or chloroplast development, with inhibition constants ranging from 14-45 nanomolar [2] [14].

The crop selectivity mechanism operates through enhanced metabolic detoxification pathways in tolerant crop species. Studies have shown that rice plants possess superior capacity for imazosulfuron metabolism compared to sensitive weed species, with the primary metabolic pathway involving hydrolysis of the sulfonylurea bond to yield specific degradation products [15] [16].

Research conducted on rice selectivity mechanisms has identified that tolerance does not depend on the sensitivity of acetolactate synthase activity, but rather on the plant's ability to rapidly metabolize the herbicide before it can accumulate to phytotoxic levels [2]. The rate of imazosulfuron metabolism in rice is significantly faster than in sensitive species, providing the basis for selective weed control [15].

Environmental factors significantly influence selectivity expression. Application timing relative to crop development stage affects selectivity, with applications at 1-13 days after transplanting showing no significant differences in crop response when applied at recommended rates [2]. Flooding water depth between 1-5 centimeters and temperature variations do not significantly impact rice tolerance to imazosulfuron applications [2].

Transplanting depth affects herbicide selectivity, with research demonstrating that rice plants transplanted at depths of 0.5 centimeters show greater sensitivity compared to those transplanted at 2-3 centimeters depth [2]. Water leaching conditions can influence selectivity expression, with plants at shallow transplanting depths showing increased sensitivity under enhanced leaching conditions [2].

The selectivity mechanism is enhanced through the plant's ability to compartmentalize and sequester herbicide metabolites, preventing accumulation of active compounds in sensitive tissue areas. This metabolic selectivity provides the foundation for safe herbicide use in crop systems while maintaining effective weed control [17].

Application Timing and Methods

Optimal application timing for imazosulfuron varies significantly across different crop systems and target weed spectra. Research has established that application timing directly influences both herbicide efficacy and crop selectivity, making proper timing essential for successful weed management outcomes [2] [13].

Pre-emergence applications provide effective control of annual weeds and sedges, with optimal timing occurring immediately after planting but before weed emergence. Pre-emergence applications typically require rates of 224-336 grams active ingredient per hectare, with efficacy enhanced under adequate soil moisture conditions [5] [13].

Early post-emergence applications, implemented 1-3 weeks after planting, provide excellent control of emerged weeds while maintaining crop selectivity. Research indicates that early post-emergence timing often provides superior control compared to pre-emergence applications, particularly for perennial weed species [5] [13].

Late post-emergence applications, conducted 4-6 weeks after planting, remain effective for controlling emerged weeds but may require higher application rates to achieve optimal efficacy. Late applications are particularly effective for controlling weeds that emerge throughout the growing season [13].

Pre-flood applications in rice systems provide strategic weed control immediately before field flooding, offering residual control during the critical early flooding period. This timing has demonstrated particular effectiveness for controlling sedges and broadleaf weeds in rice cultivation systems [5].

Application TimingCrop StageTypical Rate (g ai/ha)Application MethodRecommended Surfactant
Pre-emergence (PRE)Before weed emergence224-336Broadcast/BandOptional
Early post-emergence (EPOST)1-3 weeks after planting224-336BroadcastRecommended
Late post-emergence (LPOST)4-6 weeks after planting224-336Broadcast/SpotRecommended
Pre-flood (PREFLD)Before flooding224-336BroadcastOptional
Sequential applicationsMultiple timings224-336 eachBroadcast/SpotRecommended

Sequential application strategies have demonstrated superior performance compared to single applications, particularly for controlling perennial weeds and managing herbicide resistance. Sequential applications typically involve two treatments separated by 21-42 days, with each application at reduced rates compared to single application programs [5] [12].

Application methods include broadcast applications for large-scale weed control and spot treatments for localized weed management. Broadcast applications provide uniform coverage across treated areas, while spot treatments allow for targeted control of specific weed patches [6] [1].

Surfactant addition significantly enhances herbicide efficacy, particularly for post-emergence applications. Non-ionic surfactants at concentrations of 0.25% volume/volume improve herbicide uptake and translocation, resulting in enhanced weed control efficacy [7] [18].

Integration with Other Weed Management Strategies

Imazosulfuron integration within comprehensive weed management programs enhances overall system effectiveness while reducing selection pressure for herbicide resistance development. The herbicide's compatibility with multiple control tactics makes it a valuable component of integrated weed management systems [19] [20].

Tank mixing with complementary herbicides provides enhanced weed control spectrum and improved efficacy against difficult-to-control species. Research has demonstrated that imazosulfuron combinations with clomazone, propanil, quinclorac, halosulfuron, and other herbicides provide additive or synergistic effects depending on the specific combination [5] [21].

Tank Mix PartnerCombination Rate (g ai/ha)Target WeedsSynergistic EffectCrop Compatibility
Clomazone224 + 560Grasses, broadleaf weedsAdditiveRice
Propanil224 + 3360Annual grassesAdditiveRice
Quinclorac224 + 420Grasses, sedgesSynergisticRice
Halosulfuron224 + 105Sedges, broadleaf weedsAdditiveMultiple crops
S-metolachlor224 + 1340Grasses, broadleaf weedsAdditiveMultiple crops

Cultural control integration includes crop rotation strategies that disrupt weed life cycles and reduce reliance on herbicide applications. Crop rotation with non-host crops can significantly reduce weed seed banks and improve long-term weed management outcomes [22] [20].

Mechanical control integration involves combining herbicide applications with cultivation, mowing, or other physical control methods. Research has demonstrated that mechanical control followed by herbicide applications can provide superior weed control compared to either method alone [23].

Biological control integration utilizes cover crops, competitive planting strategies, and other biological approaches to supplement herbicide effectiveness. Cover crops can suppress weed emergence and growth, reducing the need for herbicide applications while improving soil health [22].

Resistance management strategies are essential components of integrated approaches, involving rotation of herbicides with different modes of action to prevent resistance development. Imazosulfuron's acetolactate synthase inhibition mode of action should be rotated with herbicides from different chemical families to maintain long-term effectiveness [20] [24].

Monitoring and adaptive management approaches involve regular assessment of weed populations and herbicide effectiveness, allowing for adjustment of management strategies based on field conditions and weed response patterns. This approach ensures that integrated systems remain effective over time while minimizing environmental impact [22] [25].

Color/Form

White, crystalline powde

XLogP3

3

Density

1.652 at 20 °C

LogP

log Kow = 2.43 (pH 4), -0.07 (pH 7), -1.56 (pH 9)

Melting Point

178.6-180.7 °C

UNII

27LUJ2BJDG

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Imazosulfuron is a white, crystalline powder. It has moderate solubility in water. It is a member of a group of chemicals called sulfonyl urea herbicides. USE: Imazosulfuron is used as an herbicide on golf courses, some foods and residential applications. EXPOSURE: Workers who use imazosulfuron may breathe in mists or have direct skin contact. The general population may be exposed by vapors and dermal contact when entering areas such as golf courses recently treat with imazosulfuron. Imazosulfuron released to air will be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms under certain conditions, and is not expected to build up in fish. RISK: Data on the potential for imazosulfuron to cause toxic effects in humans were not available. Imazosulfuron is not irritating to the skin or eyes in laboratory animals following direct contact. It did not cause allergic skin reactions. Damage to the liver, thyroid, and eyes (e.g., retinal degeneration, cataracts) and decreased body weight were observed in laboratory animals exposed to very high oral doses over time. Abnormal movement and trouble walking were observed in laboratory animals exposed to extremely high doses. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to imazosulfuron before and/or during pregnancy. Decreased survival of parents and offspring was observed at very high oral doses. Tumors were not induced in laboratory animals following lifetime oral exposure to imazosulfuron. The U.S. Environmental Protection Agency Office of Pesticide Programs has classified imazosulfuron as not likely to be carcinogenic to humans based on lack of evidence in animal studies. The potential for imazosulfuron to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

3.38e-10 mmHg
3.38X10-10 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

122548-33-8

Wikipedia

Imazosulfuron

Use Classification

Agrochemicals -> Herbicides

Methods of Manufacturing

Imazosulfuron is produced by reaction of 2-chloroimidazo[1,2-a]pyridine sulfonylisocyanate with 2-amino-4,6-dimethoxypyrimidine.
Preparation: Y. Ishida et al., European Patent Office patent 238070; eidem, United States of America patent 5017212 (1987, 1991 both to Takeda)

Analytic Laboratory Methods

Adequate enforcement methodology (high performance liquid chromatography method with tandem mass spectroscopy detection (LC/MS/MS)) is available to enforce the tolerance expression.
A liquid chromatographic (LC) method with diode array detection (DAD) was developed for screening of 10 sulfonyl urea herbicide residues in unpolished rice. The investigated herbicides were azimsulfuron, bensulfuron-methyl, chlorimuron-ethyl, chlorsulfuron, ethoxysulfuron, flazasulfuron, imazosulfuron, metsulfuron-methyl, pyrazosulfuron-ethyl and tribenuron-methyl. Acetonitrile-water (2:1) extracts of rice samples were cleaned up with solid-phase extraction cartridges (octadecylsilane-bonded silica (ODS) and graphitized carbon black (GCB)). Three fractions of the GCB eluate were taken for analysis using 3 separate injections in order to avoid interference in LC-DAD analysis and to reduce analyte coelution problems. Recoveries from rice samples fortified with the 10 herbicides at 0.05 and 0.2 ug/g ranged from 46.6 to 119.6%, and coefficients of variation were 3.1-12.6%. The quantitation limits were 0.01-0.02 ug/g.
Reversed-phase liquid chromatography (LC) is used to determine a relatively new sulfonylureic herbicide, imazosulfuron, 1-(2-chloroimidazo-[1,2-a] pyridin-3-ylsulfonyl)-3-(4,6-dimethoxy-2-pyrimidinyl)-urea (TH-913), in drinking water and in soil. TH-913 is extracted from water using solid-phase extraction on C18 bonded silica. Soil samples (20 g) are extracted with 300 mL of methanol-water (50:50) and the acidified extracts are transferred onto Sep-Pak C18 and processed as described for water samples. Off-line desorption is done with 20 mL of methanol-water (50:50). The eluate is evaporated to dryness, the residue dissolved in acetonitrile and analyzed by LC with UV detection at 238 nm. The recoveries of TH-913 from water were over 95% (at 0.05 ug/L level) and from soil over 90% (at 0.005 mg/kg level).
LC /liquid chromatography/ determination in water and soil.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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